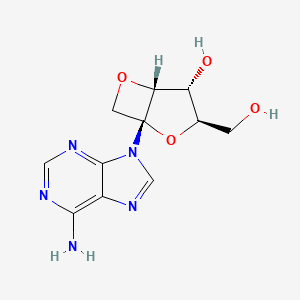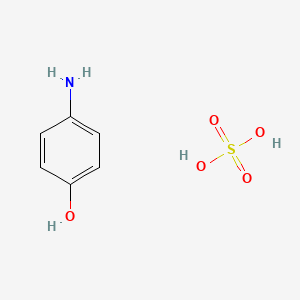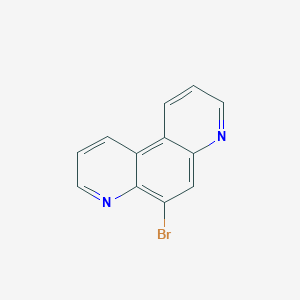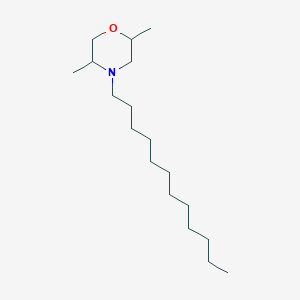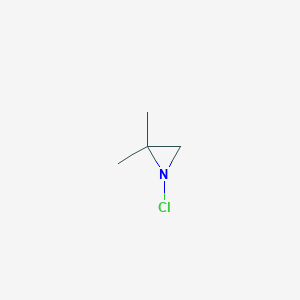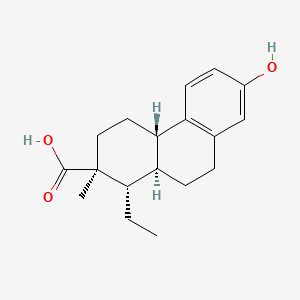
Doisynolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doisynolic acid: is a synthetic, nonsteroidal estrogen compound that exhibits high oral activity. It was discovered in the late 1930s as a degradation product of estradiol or estrone when reacted with potassium hydroxide, a strong base . The compound is named after Edward Adelbert Doisy, a pioneer in estrogen research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doisynolic acid can be synthesized through the reaction of estradiol or estrone with potassium hydroxide. This reaction results in the formation of this compound as a degradation product . The reaction conditions typically involve heating the reactants to a high temperature to facilitate the degradation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Doisynolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Doisynolic acid serves as a precursor for the synthesis of other nonsteroidal estrogens. It is used in research to study the structure-activity relationships of estrogenic compounds .
Biology: In biological research, this compound is used to investigate estrogen receptor interactions and the effects of estrogenic compounds on cellular processes .
Medicine: It is also being studied for its effects on metabolic disorders, obesity, diabetes, cardiovascular disease, and prostate cancer .
Industry: this compound and its derivatives are used in the development of pharmaceuticals and other estrogenic compounds .
Mechanism of Action
Doisynolic acid exerts its effects by binding to estrogen receptors, specifically estrogen receptor-α and estrogen receptor-β . This binding activates the receptors, leading to the regulation of gene expression and various cellular processes. The compound’s estrogenic activity is attributed to its structural similarity to 17β-estradiol .
Comparison with Similar Compounds
- Methallenestril
- Fenestrel
- Carbestrol
- Doisynoestrol
Comparison: Doisynolic acid is unique due to its high oral activity and potent estrogenic effects . Compared to other similar compounds, it exhibits a higher degree of potency and stability. Methallenestril, fenestrel, and carbestrol are seco-analogues of this compound, while doisynoestrol is a methyl ether derivative .
Properties
CAS No. |
482-49-5 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1S,2S,4aS,10aR)-1-ethyl-7-hydroxy-2-methyl-3,4,4a,9,10,10a-hexahydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H24O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h5,7,10,14-16,19H,3-4,6,8-9H2,1-2H3,(H,20,21)/t14-,15-,16+,18+/m1/s1 |
InChI Key |
GEGYYIFBFKSCPK-CBZIJGRNSA-N |
SMILES |
CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |
Isomeric SMILES |
CC[C@H]1[C@@H]2CCC3=C([C@H]2CC[C@]1(C)C(=O)O)C=CC(=C3)O |
Canonical SMILES |
CCC1C2CCC3=C(C2CCC1(C)C(=O)O)C=CC(=C3)O |
Synonyms |
doisynolic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)
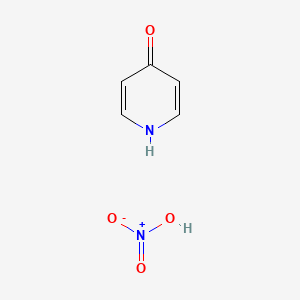
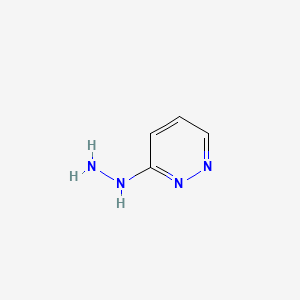
![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)
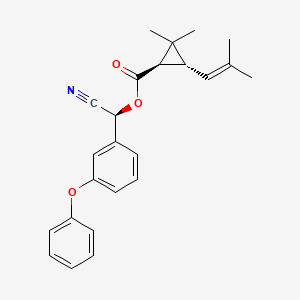
![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)
![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)
